REACTION_CXSMILES
|
CC[C@@H]([C@H](NC([C@@H](NC(CN)=O)CC1C=CC(O)=CC=1)=O)C(NCC(N[C@H](C(N[C@H](C(O)=O)CCCN=C(N)N)=O)CO)=O)=[O:7])C.[CH2:47]([CH2:76][N:77]=[C:78]([NH2:80])[NH2:79])[CH2:48][C@H:49]([NH:71][C:72]([CH2:74][NH2:75])=[O:73])[C:50]([NH:52][CH2:53][C:54]([NH:56][C@H:57]([C:62](N[C@H](C(O)=O)CO)=[O:63])[CH2:58][C:59]([OH:61])=[O:60])=[O:55])=[O:51]>>[CH2:47]([CH2:76][N:77]=[C:78]([NH2:80])[NH2:79])[CH2:48][CH:49]([NH:71][C:72]([CH2:74][NH2:75])=[O:73])[C:50]([NH:52][CH2:53][C:54]([NH:56][CH:57]([C:62]([OH:63])=[O:7])[CH2:58][C:59]([OH:61])=[O:60])=[O:55])=[O:51]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |